2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-
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Overview
Description
2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- is a complex organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, including textiles, plastics, and paper.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, which in this case is 2,7-Naphthalenedisulfonic acid. This step forms the azo linkage.
Sulfonation: The resulting compound is further sulfonated to introduce sulfonic acid groups, enhancing its solubility and dyeing properties.
Esterification: Finally, the compound undergoes esterification with 2-(sulfooxy)ethyl sulfonyl chloride to introduce the sulfooxyethyl group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and papers.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with DNA: It can intercalate into DNA, affecting gene expression and cellular processes.
Formation of Reactive Intermediates: During metabolic processes, reactive intermediates can be formed, which may interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, mixt. with 2-amino-4-[[4-(cyanoamino)-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]benzenesulfonic acid
Uniqueness
2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and its vibrant color make it particularly valuable in industrial applications.
Properties
CAS No. |
56317-51-2 |
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Molecular Formula |
C18H17N3O12S4 |
Molecular Weight |
595.6 g/mol |
IUPAC Name |
3-amino-4-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C18H17N3O12S4/c19-17-16(36(27,28)29)10-11-9-14(35(24,25)26)5-6-15(11)18(17)21-20-12-1-3-13(4-2-12)34(22,23)8-7-33-37(30,31)32/h1-6,9-10H,7-8,19H2,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI Key |
JWBAKTMKKFYQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2N)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)CCOS(=O)(=O)O |
Origin of Product |
United States |
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